2,4-dichlorobenzenesulfonic Acid

概要

説明

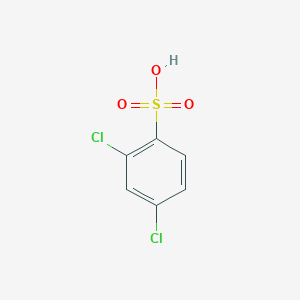

2,4-Dichlorobenzenesulfonic acid is an organic compound with the molecular formula C6H4Cl2O3S. It is a derivative of benzenesulfonic acid where two chlorine atoms are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its applications in various chemical processes and industrial applications.

作用機序

Target of Action

The compound is a derivative of dichlorobenzene and is used in various industrial and research applications

Mode of Action

It is known that the compound is soluble in water and organic solvents, which suggests it could interact with a variety of biological targets. More research is needed to elucidate the specific interactions and resulting changes.

Biochemical Pathways

It’s known that similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-d), are degraded by bacteria through pathways involving α-ketoglutarate-dependent dioxygenase . This enzyme catalyzes the first step of the 2,4-D degradation pathway

Pharmacokinetics

Its solubility in water and organic solvents suggests it could be readily absorbed and distributed in biological systems. More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.

Result of Action

It’s known that similar compounds can have significant effects on microbial communities . For example, exposure to environmental microplastics and the herbicide 2,4-D can cause significant changes in the metabolome and microbial community structure in the gut of earthworms

Action Environment

It’s known that environmental factors can significantly influence the degradation and effects of similar compounds . For example, the degradation of 2,4-D by bacteria can be influenced by factors such as pH, temperature, and the presence of other substances . It’s likely that similar factors could influence the action of 2,4-dichlorobenzenesulfonic acid, but more research is needed to confirm this.

準備方法

Synthetic Routes and Reaction Conditions

2,4-Dichlorobenzenesulfonic acid can be synthesized through the sulfonation of meta-dichlorobenzene. The reaction involves treating meta-dichlorobenzene with sulfuric acid, which introduces the sulfonic acid group into the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and product quality.

化学反応の分析

Types of Reactions

2,4-Dichlorobenzenesulfonic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonic acid group can participate in redox reactions, although these are less common.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or alkoxides. Conditions typically involve heating and the use of solvents like dimethylformamide.

Oxidation: Strong oxidizing agents like potassium permanganate can be used, often under acidic conditions.

Major Products

Substitution: Products include various substituted benzenesulfonic acids depending on the nucleophile used.

Oxidation: Products can include sulfonic acid derivatives with altered oxidation states.

科学的研究の応用

Intermediate for Resorcinol Production

One of the primary applications of 2,4-dichlorobenzenesulfonic acid is in the synthesis of resorcinol, a compound widely used in the production of dyes, plastics, and pharmaceuticals. The process involves the following steps:

- Sulfonation : DCBSA is produced by sulfonating meta-dichlorobenzene using reagents like sulfur trioxide or oleum. This reaction selectively yields DCBSA while minimizing isomer formation .

- Conversion to Salt : The DCBSA is then converted to a water-soluble salt (e.g., sodium 2,4-dichlorobenzenesulfonate) by reacting it with an alkali metal hydroxide .

- Hydrolysis : The salt undergoes hydrolysis at elevated temperatures (100°C to 300°C) to yield resorcinol .

This method not only provides a high yield of resorcinol but also simplifies the industrial preparation process, reducing equipment corrosion and labor costs associated with traditional methods.

Synthesis of Other Compounds

DCBSA serves as a precursor for various other chemical compounds. For instance, it can be used in the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid, which is an important intermediate in pharmaceutical manufacturing. This compound is utilized in the production of diuretics such as furosemide . The synthesis typically involves reacting DCBSA with chlorsulfonic acid followed by ammonia separation and acidification to obtain the desired product.

Dye Manufacturing

DCBSA is utilized in the dye industry as an intermediate for synthesizing various azo dyes. Its sulfonic acid group enhances water solubility, which is crucial for dye application processes. The compound's chlorinated structure contributes to the stability and color properties of the resulting dyes.

Surfactants and Detergents

Due to its sulfonic acid functionality, DCBSA can be employed in the formulation of surfactants and detergents. These compounds benefit from enhanced solubility and surface activity, making them effective in cleaning products.

Case Study: Resorcinol Production Optimization

A study focused on optimizing the production of resorcinol from DCBSA highlighted several key parameters that affect yield:

- Reaction Temperature : Maintaining a temperature range between 180°C and 200°C was found to maximize yields while minimizing secondary reactions that could degrade product quality.

- Alkali Metal Selection : Sodium hydroxide was identified as the preferred alkali due to its effectiveness in forming soluble salts without introducing impurities .

The findings from this research underscore the importance of process conditions in enhancing product yields and reducing costs.

類似化合物との比較

Similar Compounds

- 2,5-Dichlorobenzenesulfonic acid

- 2,6-Dichlorobenzenesulfonic acid

- 4-Chlorobenzenesulfonic acid

Uniqueness

2,4-Dichlorobenzenesulfonic acid is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its analogs .

生物活性

2,4-Dichlorobenzenesulfonic acid (DCBSA) is a synthetic compound that has garnered attention due to its diverse applications in chemical synthesis, environmental studies, and potential biological effects. This article provides a comprehensive overview of the biological activity of DCBSA, focusing on its biochemical interactions, toxicological implications, and relevant case studies.

This compound is characterized by its structure, which includes two chlorine atoms and a sulfonic acid group attached to a benzene ring. This configuration contributes to its solubility in both water and organic solvents, facilitating interactions with various biological targets.

DCBSA's mechanism of action involves several pathways:

- Enzyme Interaction : DCBSA has been studied for its effects on enzyme activity and signal transduction pathways. It can inhibit or activate specific enzymes, leading to alterations in metabolic processes.

- Cellular Impact : Similar compounds have demonstrated the ability to affect microbial communities and disrupt cellular functions through interference with metabolic pathways.

- Toxicological Profiles : Studies indicate that DCBSA may exhibit toxic effects on various organisms, influencing growth and reproduction through biochemical disruption.

Biological Activity Overview

The biological activity of DCBSA can be summarized as follows:

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Alters enzyme function, affecting metabolic pathways. |

| Cellular Toxicity | Exhibits toxic effects on microbial and eukaryotic cells. |

| Signal Transduction | Impacts cellular signaling mechanisms. |

Case Studies

-

Toxicity in Aquatic Organisms

- A study investigated the impact of DCBSA on aquatic life, revealing significant toxicity levels in fish and invertebrates. The compound disrupted normal physiological functions, leading to decreased survival rates.

-

Enzyme Activity Assays

- Research involving enzyme assays demonstrated that DCBSA could inhibit specific enzymes critical for cellular metabolism. For instance, it was shown to affect the activity of cytochrome P450 enzymes, which play a vital role in drug metabolism and detoxification processes.

- Microbial Community Alterations

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of DCBSA:

- Pharmacokinetics : DCBSA is readily absorbed in biological systems due to its solubility properties. Its distribution can vary based on environmental factors and biological matrices.

- Degradation Pathways : Similar compounds are known to degrade through bacterial pathways involving α-ketoglutarate-dependent dioxygenase, suggesting potential biodegradation routes for DCBSA.

特性

IUPAC Name |

2,4-dichlorobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O3S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLCLCNSGDHVFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562100 | |

| Record name | 2,4-Dichlorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-62-1 | |

| Record name | 2,4-Dichlorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。